Aluminum chloride hexahydrate

Catalog No.
S599959
CAS No.
7784-13-6
M.F
AlCl3H2O
M. Wt
151.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum chloride hexahydrate

CAS Number

7784-13-6

Product Name

Aluminum chloride hexahydrate

IUPAC Name

aluminum;trichloride;hydrate

Molecular Formula

AlCl3H2O

Molecular Weight

151.35 g/mol

InChI

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

CAYKLJBSARHIDI-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Al](Cl)(Cl)Cl

Solubility

Water reactive
Soluble in benzene, carbon tetrachloride, chloroform.
Freely soluble in many organic solvents, such as benzophenone, nitrobenzene.
Solubility in water: reaction

Synonyms

AlCl3, aluminum chloride, aluminum chloride hexahydrate, aluminum chloride, anhydrous, aluminum trichloride, Anhydrous Aluminum Chloride, Drysol

Canonical SMILES

O.[Al+3].[Cl-].[Cl-].[Cl-]

Treatment of Hyperhidrosis:

One of the most well-established applications of aluminum chloride hexahydrate is in the treatment of hyperhidrosis, a medical condition characterized by excessive sweating [1]. It acts by temporarily blocking the sweat ducts, leading to reduced sweat production. Studies have shown its effectiveness in managing palmar (hands) and axillary (underarms) hyperhidrosis, often as a topical cream or solution [2, 3].

Further information:

  • Mechanism of action for hyperhidrosis:
  • Efficacy of aluminum chloride hexahydrate in treating palmar hyperhidrosis:

Catalyst in Organic Synthesis:

Aluminum chloride hexahydrate finds extensive use as a Lewis acid catalyst in various organic synthesis reactions. Its ability to accept electron pairs from other molecules makes it valuable for promoting reactions like Friedel-Crafts alkylation and acylation [4].

Further information:

  • Types of Lewis acid catalysts:
  • Friedel-Crafts alkylation reaction:

Flocculant in Water Treatment:

Aluminum chloride hexahydrate acts as a flocculant in water treatment processes. It helps in the aggregation of suspended particles in water, facilitating their removal and leading to clearer, cleaner water [5].

Further information:

  • Water treatment processes:
  • Flocculation in water treatment:

Research in Deodorant Development:

Research is ongoing to explore the potential of aluminum chloride hexahydrate in developing more effective and long-lasting deodorants. Its sweat-blocking properties are being investigated for their ability to reduce odor-causing bacteria growth [6].

Further information:

  • Mechanism of action of deodorants:

Aluminum chloride hexahydrate is a chemical compound with the formula AlCl36H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}. It is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is commonly used in various industrial and pharmaceutical applications. The anhydrous form of aluminum chloride is a well-known Lewis acid, while the hexahydrate form serves different purposes, particularly in topical applications for medical treatments .

Aluminum chloride hexahydrate finds applications as an antiperspirant due to its interaction with sweat glands. The aluminum cations react with chloride ions and components of sweat to form a gel-like plug that temporarily blocks sweat ducts, reducing perspiration [].

, primarily involving its dehydration to form anhydrous aluminum chloride. The dehydration can be represented as follows:

AlCl36H2OAlCl3+6H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}\rightarrow \text{AlCl}_3+6\text{H}_2\text{O}

In aqueous solution, aluminum chloride hexahydrate dissociates into aluminum ions and chloride ions:

AlCl36H2OAl3++3Cl+6H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}\rightleftharpoons \text{Al}^{3+}+3\text{Cl}^-+6\text{H}_2\text{O}

This dissociation is crucial for its role as a catalyst in various organic reactions and for its use in water treatment processes .

Aluminum chloride hexahydrate exhibits significant biological activity, particularly as an antiperspirant. It works by forming a gel-like plug in the sweat glands, effectively reducing perspiration. This action has made it a common ingredient in over-the-counter products for hyperhidrosis (excessive sweating) such as Drysol and Certain Dri . Additionally, studies have indicated that aluminum chloride can influence various biological pathways, including interactions with different enzymes and neurotransmitters, highlighting its potential effects on cellular processes .

The synthesis of aluminum chloride hexahydrate typically involves the reaction of aluminum hydroxide or aluminum oxide with hydrochloric acid. The general reaction can be represented as follows:

Al OH 3+3HClAlCl3+3H2O\text{Al OH }_3+3\text{HCl}\rightarrow \text{AlCl}_3+3\text{H}_2\text{O}

Subsequently, the anhydrous aluminum chloride can be hydrated by adding water:

AlCl3+6H2OAlCl36H2O\text{AlCl}_3+6\text{H}_2\text{O}\rightarrow \text{AlCl}_3\cdot 6\text{H}_2\text{O}

This method ensures the formation of the hexahydrate form suitable for various applications .

Aluminum chloride hexahydrate has a wide range of applications, including:

  • Medical Use: Primarily used in topical formulations for treating hyperhidrosis.
  • Water Treatment: Employed as a coagulant in water purification processes to remove impurities.
  • Catalyst: Used in organic synthesis reactions due to its Lewis acid properties.
  • Cosmetics: Incorporated into antiperspirants and deodorants to reduce sweat production .

Research has shown that aluminum chloride hexahydrate interacts with various biological systems. It has been studied for its effects on enzymes such as beta-secretase and superoxide dismutase, which are involved in neurodegenerative diseases. These interactions may provide insights into the compound's potential therapeutic uses and safety profile . Furthermore, it has been noted that excessive exposure to aluminum compounds may raise concerns regarding neurotoxicity and other health issues.

Several compounds share similarities with aluminum chloride hexahydrate in terms of structure or application. Here are some notable examples:

Compound NameChemical FormulaPrimary Use
Aluminum sulfateAl2(SO4)3\text{Al}_2(\text{SO}_4)_3Water treatment
Ferric chlorideFeCl3\text{FeCl}_3Water treatment, catalyst
Zinc chlorideZnCl2\text{ZnCl}_2Catalyst, antiseptic
Calcium chlorideCaCl2\text{CaCl}_2Deicing agent, desiccant

Uniqueness of Aluminum Chloride Hexahydrate:

  • Hydration State: Unlike many similar compounds that can exist only in anhydrous forms or different hydrates, aluminum chloride hexahydrate specifically contains six water molecules.
  • Biological Activity: Its significant role as an antiperspirant sets it apart from other metal chlorides which do not have this application.
  • Lewis Acid Properties: While many metal chlorides exhibit Lewis acidity, aluminum chloride hexahydrate's unique hydration state influences its reactivity and applications in organic chemistry.

Aluminum chloride compounds have been recognized since the 18th century, when they were known by various historical names including muriate of alumina, marine alum, argillaceous marine salt, and muriated clay. The systematic chemical study of these compounds began in earnest during the 1830s, marking the beginning of structured research into their properties and applications. The development of aluminum chloride hexahydrate as a distinct chemical entity evolved from early investigations into aluminum chemistry and the understanding of hydration phenomena in inorganic salts.

The historical progression from basic aluminum chloride recognition to the sophisticated understanding of its hexahydrate form reflects broader advances in inorganic chemistry. Early researchers recognized the compound's deliquescent nature and its pronounced affinity for water, characteristics that would later prove fundamental to its practical applications. The establishment of proper synthesis methods and purity standards occurred gradually throughout the 19th and early 20th centuries, coinciding with industrial chemical development.

Modern production techniques for aluminum chloride hexahydrate have evolved significantly from historical methods. Contemporary approaches emphasize controlled synthesis conditions, precise hydration levels, and stringent purity requirements that support both industrial and pharmaceutical applications. The development of specialized production methods, including recovery from industrial wastewater streams, demonstrates the compound's economic importance and the drive toward sustainable manufacturing practices.

Chemical Identity and Nomenclature

Aluminum chloride hexahydrate possesses the molecular formula AlCl₃·6H₂O, with a molecular weight of 241.43 g/mol. The compound is systematically named as trichloroalumane hexahydrate according to IUPAC nomenclature, though it is commonly referred to by several alternative names including aluminum trichloride hexahydrate and aluminum(III) chloride hexahydrate. The CAS registry number 7784-13-6 provides unique identification for this specific hydrated form, distinguishing it from anhydrous aluminum chloride.

The structural identity of aluminum chloride hexahydrate centers on octahedral coordination geometry, where the central aluminum ion is surrounded by six water molecules forming the complex cation [Al(H₂O)₆]³⁺. This arrangement is balanced by three chloride anions (Cl⁻) serving as counterions, with hydrogen bonds linking the cationic and anionic components. The coordinatively saturated nature of this hydrated structure significantly impacts its catalytic properties and reactivity patterns.

The compound exhibits distinctive physical characteristics that aid in its identification and quality assessment. Pure aluminum chloride hexahydrate appears as colorless crystals, though commercial samples often display a yellowish coloration due to iron(III) chloride contamination. The crystalline structure adopts a deliquescent form, meaning it readily absorbs moisture from atmospheric conditions. Physical property measurements indicate a density of 2.39-2.40 g/cm³ and a melting point of approximately 100°C with decomposition.

Position in Inorganic Chemistry Classification

Aluminum chloride hexahydrate occupies a significant position within the broader classification of inorganic compounds, specifically as a member of the metal halide family. Its classification as an aluminum compound places it among the post-transition metal salts, characterized by the +3 oxidation state of aluminum and its tendency to form stable hydrated complexes. The compound's behavior exemplifies classic Lewis acid characteristics, though the hydrated form exhibits reduced Lewis acidity compared to its anhydrous counterpart.

Within the context of halide chemistry, aluminum chloride hexahydrate demonstrates the typical properties of chloride salts while maintaining unique characteristics derived from aluminum's position in the periodic table. The compound's ability to undergo controlled dehydration and its strong affinity for water molecules reflect aluminum's high charge density and its preference for octahedral coordination environments. These properties distinguish it from other metal chloride hexahydrates and contribute to its specialized applications.

The compound's classification extends to its role as a coordination complex, where the [Al(H₂O)₆]³⁺ cation represents a classic example of aqua complexes in inorganic chemistry. This structural arrangement influences the compound's solubility characteristics, making it highly soluble in water and various polar organic solvents including alcohol, ether, glycerol, propylene glycol, and acetonitrile. The coordination chemistry principles governing this compound provide insights into broader patterns of metal-water interactions in inorganic systems.

Significance in Academic Research

Academic research involving aluminum chloride hexahydrate spans multiple disciplines, reflecting its versatility as both a research tool and a subject of investigation. In organic chemistry research, the compound has gained prominence as a Lewis acid catalyst for Friedel-Crafts reactions, with recent studies demonstrating its effectiveness at reduced catalyst loadings of just 5 mol %. This advancement represents a significant improvement over traditional methods that often required stoichiometric quantities of aluminum chloride, addressing concerns about corrosive waste generation.

Pharmaceutical research has extensively investigated aluminum chloride hexahydrate's stability and sterility characteristics, particularly for medical applications. A comprehensive stability study published in 2025 demonstrated that 50% (w/v) aluminum chloride hexahydrate solutions maintain physicochemical stability and sterility for six months when properly stored. These findings have important implications for pharmaceutical formulation development and shelf-life determinations in clinical applications.

The compound's role in analytical chemistry research centers on its use as a reagent for various analytical procedures and its behavior in aqueous solutions. Research has characterized its acidic behavior in aqueous media, arising from the ionization of coordinated water molecules in the [Al(H₂O)₆]³⁺ complex. This acidic character makes it valuable for pH-dependent analytical procedures and as a standard for Lewis acid strength measurements.

Environmental and materials science research has explored aluminum chloride hexahydrate's applications in water treatment and waste processing. Studies have demonstrated high recovery rates (99.5%) and purity levels (95.2%) when producing the compound from aluminum-containing wastewater streams, contributing to sustainable chemistry practices. This research direction aligns with growing emphasis on circular economy principles in chemical manufacturing.

Molecular Formula and Representation (AlCl₃·6H₂O)

Aluminum chloride hexahydrate exhibits the molecular formula AlCl₃·6H₂O, representing a coordination compound where aluminum chloride is associated with six water molecules of crystallization [1] [2]. The compound possesses a molecular weight of 241.43 grams per mole, as confirmed through multiple analytical determinations [3] [4]. The empirical formula representation follows Hill notation conventions, where the aluminum atom is coordinated by six water molecules in an octahedral arrangement [5].

The chemical composition reflects a stoichiometric ratio of one aluminum atom to three chlorine atoms and six water molecules [6]. This hydrated form differs significantly from the anhydrous aluminum chloride in both structural arrangement and chemical properties [7]. The water molecules are not merely interstitial but serve as integral ligands in the coordination sphere of the aluminum center [8].

PropertyValueReference
Molecular FormulaAlCl₃·6H₂O [1] [2]
Molecular Weight241.43 g/mol [3] [4]
Aluminum Content11.2% [9]
Chlorine Content44.0% [9]
Water Content44.8% [9]

Crystal Structure and Unit Cell Parameters

Aluminum chloride hexahydrate crystallizes in the rhombohedral crystal system with space group R3c [26]. The unit cell parameters have been determined through neutron and X-ray diffraction studies, revealing specific lattice dimensions that define the three-dimensional arrangement of the compound [26] [30].

The crystallographic data demonstrates a rhombohedral lattice with hexagonal setting parameters. The unit cell contains two formula units (Z = 2), indicating the presence of two AlCl₃·6H₂O molecules within each unit cell [30]. The crystal structure exhibits three-fold rotational symmetry consistent with the R3c space group designation [26].

Crystallographic ParameterValueReference
Crystal SystemRhombohedral [26] [30]
Space GroupR3c [26] [30]
Unit Cell Parameter a11.827(6) Å [30]
Unit Cell Parameter c11.895(3) Å [30]
Formula Units per Cell (Z)2 [30]
Point Group3 2/m [30]

The crystal structure analysis reveals that each aluminum atom occupies a specific crystallographic site within the rhombohedral lattice [26]. The arrangement of water molecules and chloride ions creates a three-dimensional network stabilized by hydrogen bonding interactions [11]. The crystal morphology typically displays rhombohedral crystals with characteristic faces including {0001}, {1120}, and {1011} [30].

Octahedral Coordination Geometry

The aluminum center in aluminum chloride hexahydrate adopts an octahedral coordination geometry, with six water molecules arranged symmetrically around the central aluminum ion [10] [11]. This octahedral arrangement represents the most stable configuration for a trivalent aluminum cation surrounded by six neutral water ligands [12].

The octahedral coordination sphere exhibits near-perfect symmetry, with aluminum-oxygen bond lengths approximately equivalent due to the uniform nature of the water ligands [11]. The coordination geometry follows typical patterns observed in hydrated aluminum salts, where the aluminum ion maintains its preferred coordination number of six [15].

The geometric parameters of the octahedral coordination include bond angles of approximately 90 degrees between adjacent water ligands and 180 degrees between trans-positioned ligands [11]. This regular octahedral geometry contrasts markedly with the coordination arrangements found in anhydrous aluminum chloride, which exhibits different structural motifs depending on temperature and phase [10].

Coordination ParameterValueReference
Coordination Number6 [10] [11]
Coordination GeometryOctahedral [10] [11]
Aluminum-Oxygen Bond Length~1.9 Å [11]
Oxygen-Aluminum-Oxygen Angle90° [11]
Trans Ligand Angle180° [11]

Actual Structure as [Al(H₂O)₆]Cl₃

The true structural representation of aluminum chloride hexahydrate is best described as [Al(H₂O)₆]Cl₃, emphasizing the ionic nature of the compound with a complex cation and discrete chloride anions [3] [11]. This formulation accurately reflects the coordination chemistry where aluminum forms a hexaaqua complex ion that exists as a discrete entity in the crystal lattice [18].

The hexaaqua aluminum cation [Al(H₂O)₆]³⁺ represents the primary structural unit, with three chloride ions serving as counterions to maintain electrical neutrality [11]. The water molecules function as monodentate ligands, each donating one electron pair to the aluminum center through coordinate covalent bonding [12].

The structural arrangement involves extensive hydrogen bonding networks between the coordinated water molecules and the chloride counterions [11]. These hydrogen bonds provide additional stabilization to the crystal structure and contribute to the overall lattice energy [3]. The chloride ions occupy specific crystallographic positions that optimize both electrostatic interactions and hydrogen bonding contacts [11].

Structural ComponentDescriptionReference
Complex Cation[Al(H₂O)₆]³⁺ [3] [11]
Counterions3 Cl⁻ [3] [11]
Ligand TypeMonodentate water [11] [12]
Bonding ModeCoordinate covalent [12]
StabilizationHydrogen bonding [3] [11]

Bonding Characteristics and Theoretical Models

The bonding in aluminum chloride hexahydrate involves multiple types of interactions that can be analyzed through various theoretical frameworks [18]. The primary bonding occurs between aluminum and the oxygen atoms of coordinated water molecules through coordinate covalent bonds, where water molecules act as Lewis bases donating electron pairs to the Lewis acidic aluminum center [12].

Molecular orbital theory provides insights into the electronic structure of the [Al(H₂O)₆]³⁺ complex ion [18]. The aluminum 3s, 3p, and select 3d orbitals participate in hybridization to accommodate the six water ligands in octahedral geometry [10]. The bonding molecular orbitals result from overlap between aluminum hybrid orbitals and water lone pair orbitals [18].

The ionic character of the aluminum-chloride interactions contrasts with the covalent nature of aluminum-water coordination [18]. Crystal field theory can be applied to understand the d-orbital splitting patterns, although aluminum(III) with its d⁰ configuration shows no crystal field stabilization energy [10]. The compound exhibits diamagnetic properties consistent with the absence of unpaired electrons [15].

Bonding AspectCharacteristicReference
Al-O BondingCoordinate covalent [12] [18]
Al-Cl InteractionIonic [18]
Hybridizationd²sp³ [10]
Magnetic PropertyDiamagnetic [15]
Crystal Field EffectNone (d⁰) [10]

Secondary bonding interactions include hydrogen bonds between coordinated water molecules and chloride ions [11]. These interactions contribute significantly to the overall stability of the crystal structure and influence the solubility and hygroscopic properties of the compound [14].

Comparative Analysis with Anhydrous AlCl₃

The structural differences between aluminum chloride hexahydrate and anhydrous aluminum chloride are profound, reflecting fundamentally different bonding paradigms and molecular arrangements [20]. Anhydrous aluminum chloride exists as a covalent dimer Al₂Cl₆ under many conditions, featuring bridging chloride atoms between aluminum centers [20] [21].

In the solid state, anhydrous aluminum chloride adopts a layered structure with octahedral aluminum coordination achieved through chloride bridging [9] [10]. This contrasts sharply with the discrete ionic structure of the hexahydrate, where aluminum achieves octahedral coordination through water ligands rather than chloride bridges [11].

The Lewis acidity characteristics differ dramatically between the two forms [18] [20]. Anhydrous aluminum chloride functions as a powerful Lewis acid capable of accepting electron pairs, making it valuable as a catalyst in organic reactions [20]. The hexahydrate form cannot act as a Lewis acid because the aluminum coordination sphere is saturated with water ligands [11] [18].

PropertyAnhydrous AlCl₃Hexahydrate AlCl₃·6H₂OReference
StructureDimeric Al₂Cl₆/LayeredIonic [Al(H₂O)₆]Cl₃ [20] [11]
BondingCovalentIonic/Coordinate [20] [18]
Lewis AcidityStrong Lewis acidNo Lewis acidity [18] [20]
CoordinationCl-bridged octahedralWater-coordinated octahedral [9] [11]
Melting Point192.6°C100°C (decomposition) [21] [24]
SolubilityReacts violently with waterReadily soluble [20] [24]

Aluminum chloride hexahydrate presents as colorless crystalline material that may exhibit slight variations in appearance depending on purity and environmental conditions [1] [2] [3]. The compound typically manifests as white to slightly yellow crystalline powder or crystals with a characteristic deliquescent nature [4]. Pure samples display a colorless appearance, though commercial preparations often show a yellowish tint due to iron(III) chloride contamination [1] [2].

The material possesses distinctive organoleptic properties that distinguish it from related compounds. Aluminum chloride hexahydrate is odorless under normal conditions, though it may exhibit a faint hydrochloric acid odor when exposed to moisture due to partial hydrolysis [2] [5]. The compound presents as crystalline aggregates with a rhombic crystal system, exhibiting well-defined crystalline faces that reflect its ordered internal structure [6].

Table: Physical Appearance Properties

PropertyValueConditions
ColorWhite to slightly yellow [2] [3] [5]Pure to commercial grade
Physical FormCrystalline powder or crystals [1] [2] [3]Room temperature
Crystal SystemRhombic [6]Solid state
TransparencyColorless crystals [1] [4]Pure samples
TextureDeliquescent crystalline [4]Ambient humidity

The deliquescent characteristics represent a fundamental aspect of the compound's appearance, as aluminum chloride hexahydrate readily absorbs atmospheric moisture, leading to the formation of concentrated aqueous solutions [1] [2] [7]. This property significantly impacts handling and storage requirements, necessitating stringent moisture exclusion protocols.

Thermodynamic Properties

The thermodynamic properties of aluminum chloride hexahydrate reflect its complex coordination structure and hydration characteristics. The compound exhibits distinctive thermal stability and energetic parameters that govern its behavior across various temperature ranges.

Standard Formation Enthalpies and Entropies:

The standard enthalpy of formation for solid aluminum chloride hexahydrate is -705.63 kJ/mol [8], indicating significant thermodynamic stability of the hydrated form. The standard molar entropy of the solid phase measures 109.29 J/(mol·K) [8], reflecting the ordered crystalline arrangement of water molecules and ions within the lattice structure.

Heat Capacity Characteristics:

The heat capacity of solid aluminum chloride hexahydrate is 91.12 J/(mol·K) [8], demonstrating the compound's thermal energy storage capacity. Upon transition to the liquid phase, the heat capacity increases to 125.5 J/(mol·K) [8], consistent with increased molecular motion and decreased structural constraints.

Table: Comprehensive Thermodynamic Data

PhaseΔfH° (kJ/mol)S° (J/(mol·K))Cp (J/(mol·K))
Solid-705.63 [8]109.29 [8]91.12 [8]
Liquid-674.80 [8]172.91 [8]125.5 [8]
Gas-584.59 [8]314.44 [8]82.46 [8]

The melting point occurs at 100°C with simultaneous decomposition [2] [5] [9], indicating that thermal decomposition processes compete with melting transitions. This characteristic represents a critical consideration for thermal processing applications.

Solubility Parameters in Various Solvents

Aluminum chloride hexahydrate demonstrates exceptional solubility characteristics across multiple solvent systems, reflecting its ionic nature and extensive hydration sphere. The solubility behavior provides fundamental insights into the compound's molecular interactions and coordination chemistry.

Aqueous Solubility:

The compound exhibits remarkable water solubility, with 1 gram dissolving in 0.9 mL of water [10] [4], representing one of the highest solubilities among inorganic salts. Quantitative solubility measurements reveal 477 g/L at 20°C [2] [9], demonstrating temperature-dependent solubility characteristics.

Temperature-Dependent Aqueous Solubility:

Research demonstrates that aluminum chloride solubility in pure water shows 31.09 weight percent at 25°C and 31.77 weight percent at 85°C [11], indicating relatively modest temperature dependence within this range. However, the presence of hydrochloric acid dramatically reduces solubility, with values decreasing to 10 weight percent and 0.1 weight percent when 20.3 and 37 weight percent hydrochloric acid are added, respectively [11].

Organic Solvent Solubility:

The hexahydrate form demonstrates excellent solubility in polar organic solvents [12] [10]. Specifically, the compound is freely soluble in ethanol (96%), requiring 4 mL of ethanol to dissolve 1 gram [10] [4]. Additional solubility is observed in diethyl ether, glycerol, propylene glycol, and acetonitrile [12] [10].

Table: Comprehensive Solubility Data

SolventSolubilityTemperatureSource
Water0.9 mL/g [10] [4]Room temperatureMultiple sources
Water477 g/L [2] [9]20°CChemical databases
Water31.09 wt% [11]25°CResearch literature
Ethanol (96%)4 mL/g [10] [4]Room temperatureAnalytical grade
GlycerolSoluble [12] [10] [4]Room temperatureGeneral solubility
Propylene GlycolSoluble [12] [10]Room temperatureTechnical literature

Phase Behavior and Transitions

The thermal decomposition and phase transition behavior of aluminum chloride hexahydrate follows a complex multi-stage process that involves sequential loss of coordinated water molecules and hydrochloric acid formation. Understanding these transitions is crucial for thermal processing and analytical applications.

Initial Dehydration Phase (75-125°C):

The first stage of mass loss occurs between 75°C and 125°C, characterized by the removal of adsorbed water [13] [14]. This initial phase represents surface-bound moisture removal rather than coordination sphere disruption, with small amounts of weight loss observed during this temperature range.

Hydrochloric Acid Release Phase (125-359°C):

Beginning at 125°C, the compound initiates hydrochloric acid release [13] [14], with the HCl evolution rate exceeding water loss at approximately 150°C [13]. The rapid release of both HCl and water continues until 359°C, representing the major weight loss period during thermal decomposition [13] [14].

Near-Complete Decomposition (359-400°C):

The temperature range of 359-400°C marks near completion of the decomposition process, with stabilization of weight loss curves [13] [14]. This phase indicates exhaustion of readily decomposable hydrated species and transition to more thermally stable aluminum-containing residues.

High-Temperature Behavior (400-964°C):

Continued thermal decomposition proceeds from 400°C to 964°C, with progressive weight loss as remaining hydration and coordination complexes decompose [15] [14]. At temperatures exceeding 964°C, the system approaches theoretical maximum weight loss of approximately 76.66% [15] [14].

Table: Phase Transition Summary

Temperature Range (°C)Primary ProcessWeight Loss CharacterProducts
75-125 [13] [14]Adsorbed water removalSmall amountDehydrated surface
125-150 [13] [14]HCl release initiationModerateHCl + coordinated water
150-359 [13] [14]Rapid decompositionMajor weight lossHCl, H₂O, basic chlorides
359-400 [13] [14]Process completionStabilizationAluminum oxychlorides
>964 [15] [14]Complete decomposition76.66% totalAluminum oxide

Deliquescent Nature and Hygroscopicity

The deliquescent and hygroscopic properties of aluminum chloride hexahydrate represent fundamental characteristics that significantly impact handling, storage, and application considerations. These properties arise from the compound's high affinity for atmospheric moisture and its ability to form stable aqueous solutions.

Hygroscopic Behavior:

Aluminum chloride hexahydrate exhibits highly hygroscopic characteristics [1] [2] [7], demonstrating rapid moisture absorption from ambient atmospheres [7] [4]. The compound readily absorbs water vapor even at relatively low humidity levels, leading to visible changes in appearance and mass [7] [4].

Deliquescent Characteristics:

The compound demonstrates readily deliquescent behavior, forming liquid solutions from solid material upon exposure to atmospheric moisture [1] [2] [4]. This transformation occurs through absorption of water vapor that exceeds the compound's ability to retain crystalline structure, resulting in aqueous solution formation [4].

Environmental Sensitivity:

The material shows extreme sensitivity to relative humidity changes [7] [4], with water uptake kinetics being rapid under normal atmospheric conditions. The water activity threshold for deliquescence initiation is very low [7], indicating that moisture control is critical for maintaining solid-state characteristics.

Storage and Handling Requirements:

Due to these hygroscopic properties, aluminum chloride hexahydrate requires storage in dry, sealed containers [2] [3] [7] with exclusion of atmospheric moisture. Desiccant environments and nitrogen atmosphere storage are recommended for long-term stability [2] [3] [7]. The compound is unstable in open air [2] [9], undergoing decomposition upon moisture exposure with formation of hydrochloric acid and aluminum hydroxide [9] [16].

Table: Hygroscopic Property Summary

PropertyCharacteristicImpactMitigation
Moisture Absorption [1] [2] [7]Highly hygroscopicRapid mass increaseSealed storage
Deliquescence [1] [2] [4]Forms liquid solutionsPhysical state changeHumidity control
Environmental Stability [2] [9]Unstable in airDecompositionInert atmosphere
Storage Requirements [2] [3] [7]Dry conditions essentialProduct degradationDesiccant use

Spectroscopic Properties

The spectroscopic characteristics of aluminum chloride hexahydrate provide detailed insights into its molecular structure, coordination environment, and chemical bonding. Multiple analytical techniques reveal the compound's octahedral coordination geometry and extensive hydrogen bonding networks.

Nuclear Magnetic Resonance Spectroscopy:

²⁷Aluminum NMR spectroscopy reveals the octahedral coordination environment of the aluminum center [17] [18]. The ²⁷Al nucleus is quadrupolar with spin 5/2 [17], resulting in broad resonance lines due to quadrupolar relaxation effects. The chemical shift range spans -200 to +200 ppm [17], with octahedral aluminum species appearing in characteristic regions distinct from tetrahedral coordination.

¹H NMR analysis shows water proton signals that are broadened due to rapid chemical exchange [17] [18] between coordinated and free water molecules in solution. This exchange behavior provides insights into the dynamic nature of the hydration sphere.

Infrared and Raman Spectroscopy:

Infrared spectroscopic analysis reveals characteristic O-H stretching vibrations [6] [18] arising from the coordinated water molecules. The O-H stretching regions dominate the spectral profile, with multiple absorption bands reflecting the various hydrogen bonding environments within the crystalline structure [6] [18].

Raman spectroscopy provides complementary vibrational information [6] [19], enabling detailed analysis of vibrational modes associated with Al-O coordination bonds and hydrogen bonding interactions. These techniques collectively confirm the octahedral coordination geometry and extensive hydrogen bonding networks.

X-ray Diffraction Analysis:

Single crystal X-ray diffraction studies provide definitive structural confirmation [20] [21] [22] of the molecular arrangement and coordination geometry. The analysis reveals octahedral [Al(H₂O)₆]³⁺ cation centers with chloride anions serving as counterions [1]. Hydrogen bonds link the cation and anion components, creating three-dimensional network structures [1] [23].

Table: Spectroscopic Techniques Summary

TechniqueKey InformationStructural InsightApplications
²⁷Al NMR [17] [18]Octahedral coordinationAl environmentCoordination analysis
¹H NMR [17] [18]Water exchange dynamicsHydration behaviorSolution studies
IR Spectroscopy [6] [18]O-H vibrationsHydrogen bondingStructural analysis
Raman [6] [19]Vibrational modesMolecular vibrationsComplementary analysis
XRD [20] [21] [22]Crystal structureComplete structureDefinitive characterization

Physical Description

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion.
Aluminum chloride, solution appears as a straw-colored liquid. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion.
Water or Solvent Wet Solid; Other Solid; Liquid; Dry Powder
White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO]
COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE.

Color/Form

White when pure; ordinarily gray or yellow to greenish
White, hexagonal crystals or powder
White or colorless hexagonal deliquescent or moisture sensitive plates

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

149.898661 g/mol

Monoisotopic Mass

149.898661 g/mol

Boiling Point

230 °F at 760 mmHg (USCG, 1999)
182.7 °C at 752 mm Hg /Sublimation temperature/

Heavy Atom Count

5

Density

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink
1.28 (USCG, 1999) - Denser than water; will sink
2.48
2.44 g/cm³

Odor

STRONG ODOR OF HYDROGEN CHLORIDE

Odor Threshold

Gives water a bitter astringent taste, with perception threshold at a concentration of 0.1 mg/L; odor perception threshold is 0.5 mg/L (calculating on the aluminum ion).

Melting Point

381 °F (USCG, 1999)
-30 °F (USCG, 1999)
192.6 °C
MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/
MP: decomposes /Aluminum chloride hydrate/

UNII

LIF1N9568Y
3CYT62D3GA

Related CAS

7784-13-6 (Parent)
7446-70-0 (anhydrous cpd)

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (20.07%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (64.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (35.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (14.6%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (12.77%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

- Indicated for the control of minor hemorrhage during dental restorative procedures. - Indicated to reduce underarm perspiration.

Therapeutic Uses

Astringents
Some aluminum compounds are employed therapeutically, eg, aluminum hydroxide is one component of the antacids recommended in the treatment of stomach ulcers and gastritis. Large doses of aluminum hydroxide (in the order of grams) are prescribed for patients who, as a result of renal dysfunction, have high blood phosphate levels. Aluminum acetotartrate in solution is used in the treatment of sores and for other dermatological purposes. The solution inhibits bacteria and has astringent properties. Aluminum chloride hexahydrate is very commonly used in deodorants, and a solution of aluminum sulfate has been tried without significant success against stings of fire ants. /Aluminum chloride hexahydrate/
Antiperspirant
Anhydrotic. /Aluminum chloride hexahydrate/
Aluminum chloride shown to exhibit good antiperspirant action in pilocarpine-induced sweating in rat foot pads and this result is in accordance with observations in human tests.

MeSH Pharmacological Classification

Antiperspirants

Mechanism of Action

Aluminum chloride is commonly used topical antiperspirant. It is proposed that aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output. Aluminum chloride is also an astringent that promotes hemostasis; it precipitates proteins on the superficial layer of mucosa and make it mechanically stronger. It creates superficial and local coagulation in minor hemorrhages.
Aluminum (10, 12.5, 17.5, 25 and 50 uM, as aluminum trichloride) inhibited yeast glucose-6-phosphate dehydrogenase (EC 1.1.1.49) by a pseudo-first-order reaction. The inhibition was proportional to the incubation time (10 to 60 sec) and the concn of aluminum. Aluminum was a better inhibitor when added to the buffered enzyme prior to the addition of glucose-6-phosphate or NADP+. When aluminum trichloride was added to the buffered mixture of enzyme and glucose-6-phosphate , more than 10 times aluminum trichloride was needed to observe a comparable inhibition. The inhibitory effect of aluminum chloride on glucose-6-phosphate dehydrogenase was negligible when aluminum chloride was premixed with NADP+. Double reciprocal plots gave a straight line with a k(inact) of 8.3/min and indicated the presence of a binding step prior to inhibition. The kinetic study showed that 1 mol of aluminum was bound per mol of enzyme subunit. A marked incr in sensitivity to aluminum was observed as the pH decr. An inhibitory effect of aluminum was predominant below pH 7.0, but above pH 8.0, aluminum did not significantly affect the reaction rate of glucose-6-phosphate dehydrogenase.
The effect of aluminum on intestinal calcium absorption was determined in male Sprague-Dawley rats using an everted intestinal sac technique. Bidirectional calcium flux in the duodena and ilea of normal rats was assessed by means of dual calcium isotopes. Addition of 2 uM aluminum (as aluminum chloride) to the buffer solution significantly inhibited net calcium absorption in the duodenum through suppression of mucosa-to-serosa flux. Serosa-to-mucosa calcium flux was not similarly influenced by aluminum. In the ileum, aluminum had no effect on any component of calcium flux. Aluminum did not induce any suppression of glucose transport in either the duodenum or ileum, suggesting that the effect on calcium transport is relatively specific.
ATP pools extracted from the cyanobacterium Anabaena cylindrica, grown in the absence or presence of aluminum chloride were measured using the luciferin-luciferase assay. Addition of low concn of aluminum chloride (3.6-36 uM) incr the ATP pool 20-40% within 24 hr, the effect being more marked with time. When using the Tris-EDTA boiling technique for extraction of cellular ATP, the ATP from aluminum-exposed cells appeared more stable during the extraction than the ATP from untreated cells. The higher ATP pools in aluminum-exposed cells were also evident after dark treatment and addition of the phosphorylating inhibitors carbonylcyanide m-chlorophenylhydrazone and N,N'-dicyclohexylcarbodiimide. The formation of elevated ATP pools in cells exposed to aluminum was curtailed by high concn of cellular phosphate and postincubation at high pH (> 8).
Very few investigations have been made on the metabolism and mode of action of aluminum compounds for the reason that it is very poorly absorbed and of low toxicity. The existing evidence indicates that the small portion of aluminum ion that hydrolyzes combines with available phosphate, becomes insoluble and unabsorbed, and so is excreted along with the un-ionized portion. In high doses aluminum compounds have been shown to affect phosphorus metabolism of rats and mice. At lower levels (170 and 355 ppm aluminum as aluminum chloride) aluminum balance studies showed intake and fecal excretion of aluminum were higher at the higher dose, but urinary excretion and retention were not. In phosphorus balance studies made at 160 to 180 and 355 ppm in the diet, the higher dose lowered phosphorus retention, although phosphorus content of the liver and femur were not affected. Chronic and acute poisoning by aluminum chloride caused, on intraperitoneal administration of (32)H-labelled disodium hydrogen phosphate, decreased incorporation of (32)phosphorus in the phospholipids and nucleic acids of various rat tissues. Decreased adenosine triphosphate levels and a rise in the adenosine diphosphate level in plasma also occurred, indicating interference with tissue phosphorylation process.
For more Mechanism of Action (Complete) data for ALUMINUM CHLORIDE (10 total), please visit the HSDB record page.

Vapor Pressure

1 mm Hg at 100.0 °C

Pictograms

Irritant

Corrosive;Irritant

Impurities

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product)
Impurities: ferric chloride; free aluminum; insolubles
IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02%

Absorption Distribution and Excretion

It is reported that about 17-30 % of aluminum chloride formed from the reaction between orally ingested aluminum hydroxide and hydrochloric acid of the stomach is absorbed. In rabbits, administration of a single maximum safe oral dose aluminum chloride (333 mg Al/kg) resulted in aluminum absorption of 0.57 %. Aluminum chloride may be absorbed via dermal route, with the uptake increasing in the microgram range but with an upper limit.
Absorbed aluminum chloride is rapidly excreted by the kidneys in individuals with normal renal function. Aluminum chloride may be absorbed dermally.
Following oral administration of 8.1 mg/kg of aluminum chloride, the steady‐state volume of distribution of aluminum was 38.4 ± 6.4 mL/kg.
Following oral administration of 8.1 mg/kg of aluminum chloride, the clearance of aluminum was 8.87 ± 1.76 mL/(h*kg).
Rainbow trout (9 to 220 g) were individually placed in 1 liter chambers having aerated, fresh flowing water for 1 hr (control conditions, aluminum concentration= 0.033 mg/L, pH 4.61). They were then exposed to an aerated artificial medium (flow rate= 297 + or - 11 mL/min, pH= 5.4) containing 0.954 + or - 0.133 mg/L aluminum (as aluminum chloride) for up to 1 hr. There was no significant difference (p= 0.05) between episodic aluminum levels and episodic blank (no fish) aluminum levels, indicating that the flow rate through the chambers was sufficient to maintain aluminum levels such that absorption of aluminum from the apparatus was negligible. Fish were removed for tissue sampling after 5, 10, 20, 30, and 60 min exposure. Skin and blood showed no significant increase in aluminum content (p=0.05). Gill tissue episodic aluminum values were significantly higher (p=0.05)) than control levels at 30 and 60 min, having increased from 8 ug/g to 50 ug/g wet weight in 1 hr. Mucous aluminum content was significantly higher (p=0.05) than control values after 5 min of exposure increased to 4.5 mg/L from 0.2 mg/L. Mucous cells on the secondary lamellae showed discharged mucous globules on the gill surface after 1 hr of episodic exposure, a feature not shown by unexposed gill lamellae.
Aluminum hydroxide or oxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. In addition to forming aluminum chloride, dihydroxyaluminum sodium carbonate and aluminum carbonate form carbon dioxide, and aluminum phosphate forms phosphoric acid. About 17-30% of the aluminum chloride formed is absorbed and is rapidly excreted by the kidneys in patients with normal renal functions. In the small intestine, aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts which probably /include/ a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps. Aluminum-containing antacids (except aluminum phosphate) also combine with dietary phosphate in the intestine forming insoluble, nonabsorbable aluminum phosphate which is excreted in the feces. If phosphate intake is limited in patients with normal renal function, aluminum antacids (except aluminum phosphate) decrease phosphate absorption and hypophosphatemia and hypophosphaturia occur; calcium absorption is increased. In vitro studies indicate that aluminum hydroxide binds bile salts with an affinity & capacity similar to that of cholestyramine; aluminum phosphate binds bile salts, but to a much lesser degree than does aluminum hydroxide. /Aluminum antacids/
Evidence of transdermal uptake of aluminum was reported... when /aluminum chloride/ was chronically placed on the skin of mice. Uptake increased in the microgram range and appeared to have an upper limit, failing to increase at larger doses. ...A similar finding was reported when /aluminum chloride/ was placed in the nasal passages of experimental animals; apparently aluminum wa translocated to the olfactory region of the brain. However, the chemically irritant nature of this mode of administration and the potential damage to the mucosa so treated was not factored into the evaluation of the integrity of this barrier.
Following a single maximum safe oral dose of the water soluble compounds aluminum chloride (333 mg Al/kg), aluminum nitrate (934 mg Al/kg), aluminum citrate (1,081 mg Al/kg), and aluminum lactate (2,942 mg Al/kg) in rabbits, aluminum absorption was 0.57, 1.16, 2.18, and 0.63%, respectively.
For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM CHLORIDE (12 total), please visit the HSDB record page.

Metabolism Metabolites

In the small intestine, aluminum chloride is rapidly converted to insoluble poorly absorbed basic aluminum salts, consisting of a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps.
Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Associated Chemicals

Aluminum chloride, hexahydrate;7784-13-6
Aluminum ion (3+);22537-23-1

Wikipedia

Aluminium chloride
Aluminium trichloride
Palytoxin

Biological Half Life

Following oral administration of 8.1 mg/kg of aluminum chloride, the half-life of aluminum was 5.29 ± 0.47 h.

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree
Cosmetics -> Astringent; Deodorant; Antiperspirant

Methods of Manufacturing

...From aluminum metal in heated stream of hydrochloric acid gas.
By reaction of bauxite with coke and chlorine at about 875 °C
... Anhydrous aluminum chloride is manufactured by the exothermic reaction of chlorine, Cl2, vapor with molten aluminum. The aluminum may be scarp, secondary ingot of varying purity, or prime ingot. Melting of additional metal feed, external cooling of the reactor, and regulation of the chlorine feed rate, control the reactor temperature between 600-750 °C. Chlorine is fed into the molten aluminum pool below the pool's surface. Aluminum chloride sublimes out of the pool and into a condensing vessel where the product solidifies on the condenser walls. ... The aluminum chloride grows into teardrop-shaped crystals which are periodically removed, crushed, screened, and packaged under a dry air or nitrogen atmosphere.
By reaction of purified gaseous chlorine with molten aluminum; by reaction of bauxite with coke and chlorine at approximately 875 °C.
In 1948 BASF commercialized the process of catalytic chlorination of gamma-alumina in a fluidized bed.

General Manufacturing Information

Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Carbon Black Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Utilities
Wholesale and Retail Trade
Aluminum chloride (AlCl3): ACTIVE

Storage Conditions

Always keep container closed, dry. Store in a noncombustible, nonsprinklered building away from all combustible material. Isolate from strong acids.
Keep tightly closed and protected from moisture.
Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
For more Storage Conditions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/l aluminum as aluminum chloride hexahydrate, with or without 5 mmol/l ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate for 60 min. The disappearance of aluminum or iron from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with aluminum and/or iron there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. It was shown that iron(II) enhanced the uptake of aluminum from about 30 min of perfusion onward, with all concentrations of aluminum perfusion media tested. Significant increases were reached after 60 min of perfusion with 10, 15, and 25 mmol aluminum/l, except for the 20 mmol Aluminum/l. Iron(III) did not affect aluminum disappearance at any point during perfusion. Aluminum appeared after the 60 min perfusion period in both systemic and portal blood. Both iron(II) and iron(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the aluminum level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of aluminum before entering the peripheral circulation. Iron(II) reduced the appearance of Aluminum in both systemic and portal blood after 60 min perfusion, at all aluminum perfusion concentrations used. Iron(III) did not affect aluminum absorption during 60 min perfusion for all concentrations of aluminum perfusion media. /Aluminum chloride hexahydrate/
Four factorially arranged expt of 7 wk duration were performed with weanling Sprague-Dawley male rats. The variables in each expt were, in ug/g fresh diet, boron supplements of 0 and 3 ug/g; aluminum (as aluminum chloride) supplements of 0 and 1000 ug/g, and magnesium supplements of 100 and 400 ug/g (expt 1 and 4), or 100, 200, and 400 ug/g (expt 2 and 3). All supplements were added as dry mixes to the diet. In expt 1 and 2, 20 ug manganese/g was supplemented; in expt 3 and 4 the supplement was 50 ug/g. High dietary aluminum seemed most toxic when dietary magnesium was low enough to cause a marked growth depression 100 ug/g. High dietary aluminum elevated the spleen wt/body wt and liver wt/body wt ratios in magnesium deficient, but not in magnesium adequate rats. High dietary aluminum depressed the concn of magnesium in bone more markedly in magnesium deficient than adequate rats. On the other hand, aluminum seemed most toxic when dietary boron was not low. Aluminum more markedly depressed growth in boron supplemented than boron deprived rats. In the boron deprived rats fed 400 ug magnesium/g of diet, high dietary aluminum (1000 ug/g) apparently was beneficial; in expt 2 and 3, hematocrit, and hemoglobin were actually normalized by high dietary aluminum. Plasma magnesium was significantly depressed by high dietary aluminum when the magnesium supplement was 50 ug/g diet but not when it was 20 ug/g diet. However, growth was more markedly depressed by high dietary aluminum in boron supplemented rats when the magnesium supplement was 20 rather than 50 ug/g diet.
Male Sprague Dawley rat cerebral cortical slices were exposed to 0 (control), 10, 20, 50, 100 or 250 uM aluminum trichloride (aluminum chloride before addition of 20 ul 2-chloroadenosine (0-200 uM), isoproterenol (0 to 10 uM), or forskolin (0 to 10 uM). Aluminum chloride had no effect on the cyclic adenosine monophosphate concn in the absence of drugs that stimulate the synthesis of cyclic adenosin monophosphate. 2-Chloroadenosine (25 to 200 uM) significantly stimulated the synthesis of cyclic adenosine monophosphate in a concn dependent manner, and Aluminum chloride significantly potentiated this response at 50 and 100 uM 2-chloroadenosine. This effect of aluminum chloride was dependent on preexposure (for 30 min) of the slices to aluminum chloride before addition of the agonist. The potentiation by aluminum chloride of the 2-chloroadenosine induced incr in cyclic adenosine monophosphate level was concn dependent, with significant enhancement by 100 uM (142% of control) and 250 uM (150% of control) aluminum chloride. Lower concn of aluminum chloride had no significant effect on the production of cyclic adenosine monophosphate stimulated by 2-chloroadenosine. Aluminum chloride also potentiated the isoproterenol induced incr in cyclic adenosine monophosphate production. Forskolin induced production of cyclic adenosine monophosphate was unaltered by the presence of aluminum chloride.
Plants of beech (Fagus sylvatica) were grown on nutrient solutions with various concn of phosphate (0, 0.01, 0.1, and 1.0 mM) and aluminum (0, 0.1, and 1.0 mM) and at low pH (usually 4.2). About half of the supplied aluminum occurred as Al(+3) under these conditions. The vacuolar inorganic phosphate concn of excised fine roots were determined by (31)phosphorus NMR. In roots of plants treated with 0.1 mM aluminum trichloride, the vacuolar inorganic phosphate concn did not change over a period of 21 days. In contrast, plants treated with 1.0 mM aluminum chloride for about 1 day (18 to 29 hr) generally contained somewhat higher vacuolar inorganic phosphate concn in the roots than did control plants. Longer treatment (3 to 21 days) at the high aluminum level caused a continuously decr vacuolar inorganic phosphate concn in the root (22% of control after 21 days). In the presence of 1.0 mM aluminum chloride, plants with different phosphorus status showed about the same relative decr of vacuolar inorganic phosphate concn. After transfer of control plants to a phosphorus and aluminum free nutrient solution, vacuolar inorganic phosphate concn of roots decr in a manner similar to that for the 1.0 mM aluminum treatment.
For more Interactions (Complete) data for ALUMINUM CHLORIDE (7 total), please visit the HSDB record page.

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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